molecular formula C13H20O B098943 4-Methyl-2,5-diisopropylphenol CAS No. 15269-16-6

4-Methyl-2,5-diisopropylphenol

Cat. No. B098943
CAS RN: 15269-16-6
M. Wt: 192.3 g/mol
InChI Key: UJBZHJNVIHOWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,5-diisopropylphenol, commonly known as tetramethylhydroxy-piperidinol (THP), is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and ether. THP is known for its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 4-Methyl-2,5-diisopropylphenol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 4-Methyl-2,5-diisopropylphenol has also been shown to inhibit the activity of certain enzymes that play a role in inflammation, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

4-Methyl-2,5-diisopropylphenol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help to reduce oxidative stress. 4-Methyl-2,5-diisopropylphenol has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation.

Advantages And Limitations For Lab Experiments

4-Methyl-2,5-diisopropylphenol has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize, and its antioxidant and anti-inflammatory properties make it a useful tool for studying the mechanisms of various diseases. However, 4-Methyl-2,5-diisopropylphenol has some limitations, including its low solubility in some solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Methyl-2,5-diisopropylphenol. One area of interest is its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the mechanisms of action of 4-Methyl-2,5-diisopropylphenol and its potential therapeutic applications.

Scientific Research Applications

4-Methyl-2,5-diisopropylphenol has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 4-Methyl-2,5-diisopropylphenol has also been studied for its potential use as a radioprotective agent, as it can protect cells from radiation-induced damage.

properties

CAS RN

15269-16-6

Product Name

4-Methyl-2,5-diisopropylphenol

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

4-methyl-2,5-di(propan-2-yl)phenol

InChI

InChI=1S/C13H20O/c1-8(2)11-7-13(14)12(9(3)4)6-10(11)5/h6-9,14H,1-5H3

InChI Key

UJBZHJNVIHOWFA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(C)C)O)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)O)C(C)C

melting_point

52.7°C

Other CAS RN

15269-16-6

physical_description

Solid

synonyms

4-Methyl-2,5-diisopropylphenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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